Journal Name:Surface Engineering
Journal ISSN:0267-0844
IF:2.451
Journal Website:http://www.maney.co.uk/index.php/journals/sur/
Year of Origin:0
Publisher:Maney Publishing
Number of Articles Per Year:117
Publishing Cycle:Bimonthly
OA or Not:Not
A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†
Surface Engineering ( IF 2.451 ) Pub Date: 2014-07-24 , DOI: 10.1039/C4CP02762K
Bowknot-like RuO2 quantum dots@V2O5 nanomaterials have been synthesized by a facile hydrothermal method followed by annealing treatment, which exhibit largely enhanced electrochemical performance. Especially, the RuO2 quantum dots@V2O5 cathode delivers 160 mA h g−1 at 1000 mA g−1 after 100 cycles, which is much higher than 86 mA h g−1 of the pure V2O5 cathode.
Detail
A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†
Surface Engineering ( IF 2.451 ) Pub Date: 2016-11-16 , DOI: 10.1039/C6CP06941J
Upon supersonic expansion, formic acid and cyclobutanone (CBU) form a molecular cluster in which the two constituent molecules, linked by OH⋯O and CH⋯O hydrogen bonds, undergo a rapid interconversion between two equivalent forms. The tunneling motion takes place through the rupture and reformation of the C–H⋯O hydrogen bond between the carbonyl oxygen of HCOOH and one of the two hydrogen atoms of the methylenic group adjacent to the cyclobutanone keto group. From the microwave spectra, tunneling energy splittings (ΔE01) have been determined for the parent (1122.756(3) MHz), DCOOH⋯CBU (1084.538(1) MHz) and HCOOD⋯CBU (1180.282(4) MHz) isotopic species. From these splittings, the potential barrier to interconversion has been calculated to be B2 = 39.7(5) cm−1. The tunneling pathway is an asymmetric butterfly-like motion between the two moieties of the adduct, with a barrier at a configuration in which the ring plane of cyclobutanone is coplanar with formic acid.
Detail
A bio-inspired strategy for the interfacial assembly of graphene oxide with in situ generated Ag/AgCl: designing sustainable hybrid photocatalysts†
Surface Engineering ( IF 2.451 ) Pub Date: 2017-02-14 , DOI: 10.1039/C6CP07854K
Herein, we report a polyamine-mediated assembly to integrate graphene oxide (GO) sheets with Ag/AgCl to fabricate a hybrid nanocomposite (GO–Ag/AgCl) at nearly neutral pH and ambient temperature. Inspired by the role of polyamines in the excellent integration of components to generate hierarchical nanostructures in biominerals such as diatoms, we showed that our strategy enabled the fabrication of GO–semiconductor composites with a well-integrated structure. The polyamines not only facilitated the in situ generation of Ag/AgCl, but also simultaneously allowed their interaction with GO suitable for visible light active photocatalysis, as revealed by the detailed characterization of the synthesized materials. Consequently, the GO–Ag/AgCl exhibited nearly 5 times higher photocatalytic activity and better photostability than Ag/AgCl under visible light irradiation. The nanocomposite reached its highest activity at the graphene content of 4.16 wt%. Thus, the assembly process represented an effective way to design hybrid composites. Moreover, as a sustainable photocatalyst, it facilitates effective separation of the photogenerated charge carriers at the interface, thereby improving activity and stability.
Detail
A + B → C reaction fronts in Hele-Shaw cells under modulated gravitational acceleration
Surface Engineering ( IF 2.451 ) Pub Date: 2012-03-14 , DOI: 10.1039/C2CP40132K
The dynamics of A + B → C reaction fronts is studied under modulated gravitational acceleration by means of a combination of parabolic flight experiments and numerical simulations. During modulated gravity the front position undergoes periodic modulation with an accelerated front propagation under hyper-gravity together with a slowing down under low gravity. The underlying reason for this is an amplification and a decay, respectively, of the buoyancy-driven double vortex associated with the front propagation under standard gravitational acceleration, as explained by reaction–diffusion–convection simulations of convection around an A + B → C front. Deeper insights into the correlation between grey-value changes in the experimental shadowgraph images and characteristic changes in the concentration profiles are obtained by a numerical simulation of the imaging process.
Detail
4s to 5s and 4p photoexcitation dynamics of K atoms from the surface of helium nanodroplets: a theoretical study
Surface Engineering ( IF 2.451 ) Pub Date: 2018-10-11 , DOI: 10.1039/C8CP05253K
We study the photodissociation of the potassium atom from a superfluid helium nanodroplet upon 5s 2S or 4p 2P excitation using the time-dependent helium density functional method (He-TDDFT). The importance of quantum effects is assessed by comparing the absorption spectrum obtained for a classical or a quantum description of the K atom. In the case of the 5s 2S ← 4s 2S excitation the difference is rather large, and we use a quantum description for the ensuing direct dissociation dynamics. In the case of the 4p 2P ← 4s 2S absorption spectrum, the difference is much smaller, hence a classical description of K is used to describe 4p 2P excitation dynamics. Excitation to the 4p 2Σ1/2 state leads to the direct dissociation of the K atom, while the 4p 2Π3/2 state initially leads to the formation of an exciplex and the 4p 2Π1/2 state to a bouncing atom above the droplet surface. Remarkably, electronic relaxation can be observed for the latter two states, leading to spin–orbit relaxation and the binding of the initially departing one-atom excimer as a ring excimer for the 2P3/2 state and to the formation of a bound, ring excimer for the 2Π1/2 state.
Detail
A broad-range variable-temperature solid state NMR spectral and relaxation investigation of the water state in Nafion 117†
Surface Engineering ( IF 2.451 ) Pub Date: 2021-04-13 , DOI: 10.1039/C9CP05978D
Understanding the water state in Nafion is not only crucial for operating a proton-exchange membrane (PEM)-based fuel cell, but also intimately related to the elucidation of the proton transport mechanism in a PEM. Although many studies have been published on this subject, some controversies and ambiguities remain unresolved. In this work, we design three different types of Nafion samples by substituting protons with lithium or sodium cations. We also pay special attention to the preparation of samples for carrying out broad-range variable temperature solid state NMR experiments so that no membrane dehydration occurs during the long experimental time at low temperatures. With these precautions and improvements, clear and largely straightforward information could be obtained to ensure minimal ambiguity and complexity in the interpretation of the experimental data. Our results show that about 40–60% of water remains unfrozen at −70 °C, depending on the type of the substituting cation. Both the 1H and 2H spectral and relaxation results indicate that water freezing starts from the center of the nanopores inside Nafion and increases gradually as the temperature decreases. The protons remain dissociated with sulfonate groups even at the lowest temperature we reached (−70 °C), whereas both lithium and sodium are associated with sulfonate groups at most temperatures below 0 °C. The experimental data also suggest that besides frozen and unfrozen water, there is broad distribution of water state and dynamics in Nafion as the temperature is lowered from above zero down to −70 °C. The effect of the size of the substituting cation significantly affects the properties of supercooled water by modifying the cation–water interaction and impeding the rotation of sulfonate groups. These novel results not only help us in establishing a better understanding of the water state in Nafion and its performance as a proton exchange mebrane, but also provide insights into water freezing, antifreeze and supercooling in other nanoscopic environments.
Detail
A bottom-up valence bond derivation of excitation energies in 1D-like delocalized systems
Surface Engineering ( IF 2.451 ) Pub Date: 2011-11-18 , DOI: 10.1039/C1CP23390D
Using the chemically relevant parameters hopping integral t0 and on-site repulsion energy U, the charge gap (lowest dipolarly allowed transition energy) in 1D systems is examined through a bottom-up strategy. The method is based on the locally ionized states, the energies of which are corrected using short-range delocalization effects. In a valence bond framework, these states interact to produce an excitonic matrix which accounts for the delocalized character of excited states. The treatment, which gives access to the correlated spectrum of ionization potentials, is entirely analytical and valid whatever the U/|t0| ratio for such systems ruled by Peierls–Hubbard Hamiltonians. This second-order analytical derivation is finally confronted to numerical results of a renormalized excitonic treatment using larger blocks as functions of the U/|t0| ratio. The method is applied to dimerized chains and to fused polybenzenic 1D lattices. Such approaches complement the traditional Bloch-function based picture and deliver a conceptual understanding of the charge gap opening process based on a chemical intuitive picture.
Detail
A closer look into deep eutectic solvents: exploring intermolecular interactions using solvatochromic probes
Surface Engineering ( IF 2.451 ) Pub Date: 2017-11-27 , DOI: 10.1039/C7CP06471C
Deep eutectic solvents (DESs) constitute a new class of ionic solvents that has been developing at a fast pace in recent years. Since these solvents are commonly suggested as green alternatives to organic solvents, it is important to understand their physical properties. In particular, polarity plays an important role in solvation phenomena. In this work, the polarity of different families of DESs was studied through solvatochromic responses of UV-vis absorption probes. Kamlet–Taft α, β, π* and ETN parameters were evaluated using different solvatochromic probes, as 2,6-dichloro-4-(2,4,6-triphenyl-N-pyridino)-phenolate (Reichardt's betaine dye 33), 4-nitroaniline, and N,N-diethyl-4-nitroaniline for several families of DESs based on cholinium chloride, DL-menthol and a quaternary ammonium salt ([N4444]Cl). In addition, a study to understand the difference in polarity properties between DESs and the corresponding ILs, namely ILs based on cholinium cation and carboxylic acids as anions ([Ch][Lev], [Ch][Gly] and [Ch][Mal]), was carried out. The chemical structure of the hydrogen bond acceptor (HBA) in a DES clearly controls the dipolarity/polarizability afforded by the DES. Moreover, Kamlet–Taft parameters do not vary much within the family, but they differ among families based on different HBA, either for DESs containing salts ([Ch]Cl or [N4444]Cl) or neutral compounds (DL-menthol). A substitution of the HBD was also found to play an important role in solvatochromic probe behaviour for all the studied systems.
Detail
A bubble-template approach for assembling Ni–Co oxide hollow microspheres with an enhanced electrochemical performance as an anode for lithium ion batteries†
Surface Engineering ( IF 2.451 ) Pub Date: 2016-08-19 , DOI: 10.1039/C6CP04097G
Although significant advancements in the preparation of metal oxide hollow structures have been achieved, most synthesis routes have some complicated aspects such as requiring a hard-template, multistep procedures or other special reagents. This paper proposes a green and facile bubble-template approach to synthesize and organize Ni–Co hollow microspheres. The entire formation mechanism for the hollow spherical structures, including integration for nucleation, morphological tailoring and an Ostwald ripening process, has been elucidated based on time-dependent observations. The Ni–Co hollow microspheres revealed an excellent cycling stability (730 mA h g−1 even after 140 cycles at 300 mA g−1) and good rate capability when evaluated as an anode material for lithium ion batteries (LIBs). The excellent electrochemical performance can be attributed to the rational design and organization of the hollow structures, which offer a large void space for accommodating volume changes, shorten the diffusion path for Li ions and electron transfer, as well as increase the contact area between the electrodes and electrolyte. Moreover, the synergistic effects of the nickel and cobalt ions with different lithiation potentials allowed the volume change to occur in a stepwise manner. The bubble-template strategy was convenient and very effective for constructing the hollow structures, and if well engineered, it could be extended to the synthesis of other advanced metal oxide anode materials for high energy storage devices and many other applications.
Detail
A cobalt-based metal–organic framework and its derived material as sulfur hosts for aluminum–sulfur batteries with the chemical anchoring effect†
Surface Engineering ( IF 2.451 ) Pub Date: 2021-04-06 , DOI: 10.1039/D1CP01232K
With the urgent need to explore high-performance electrochemical energy storage systems, rechargeable Al-ion batteries (AIBs) have attracted attention from researchers and engineers due to their traits, such as abundance and safety. Among all the issues waiting to be solved, the development of a reliable positive electrode material with high specific capacity is an absolute priority for the commercialization of AIBs. Sulfur has a natural advantage when used as the active material, and its theoretical specific capacity is as high as 1675 mA h g−1. MOFs and MOF-derived materials have been proved to be promising hosts for Li–S batteries. Herein, we report a novel Al–S battery system employing MOF (ZIF-67) and MOF-derived materials as sulfur host materials. After being chemically combined with sulfur, the composite still maintains its unique well-defined polyhedron morphology. The voltage hysteresis phenomenon is effectively alleviated with the aid of the host matrix. DFT calculations confirm that ZIF-67 and carbonized ZIF-67-700 polyhedrons can act as an anchor point towards sulfur (S8) and polysulfides (Al2S3, Al2S6, Al2S12, and Al2S18), preventing the detrimental dissolution and shuttle effect. These findings can enlighten future researchers regarding Al–S batteries and broaden the application of MOFs in the field of electrochemical energy storage systems.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术3区 MATERIALS SCIENCE, COATINGS & FILMS 材料科学:膜3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
28.70 39 Science Citation Index Expanded Not
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